ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Mode of Action
The mode of action of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product . This intermediate then undergoes a [3,3]-Claisen rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-amine with ethyl 4-oxobutanoate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiazolopyrimidine derivatives.
Scientific Research Applications
Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-methyl-2,3-butadienoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties
Properties
IUPAC Name |
ethyl 4-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-20-10(18)5-4-9(17)15-11-8(2)14-13-16(12(11)19)6-7-21-13/h6-7H,3-5H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZKJIEDBLQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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